N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Description

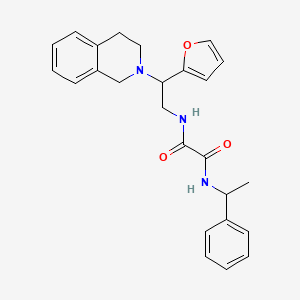

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a synthetic oxalamide derivative featuring a complex structure with dual aromatic systems. The molecule comprises:

- N1-substituent: A 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl group, combining a partially saturated isoquinoline ring (a nitrogen-containing heterocycle) with a furan moiety.

- N2-substituent: A 1-phenylethyl group, introducing a lipophilic aromatic chain.

This compound belongs to the oxalamide class, characterized by a central oxalyl bridge (-N-C(=O)-C(=O)-N-) linking two substituents.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c1-18(19-8-3-2-4-9-19)27-25(30)24(29)26-16-22(23-12-7-15-31-23)28-14-13-20-10-5-6-11-21(20)17-28/h2-12,15,18,22H,13-14,16-17H2,1H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKKRAHNDJQKSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide generally involves multi-step organic reactions. Typical routes include:

Formation of Dihydroisoquinoline Segment: : Starting from isoquinoline, hydrogenation to yield 3,4-dihydroisoquinoline under catalytic conditions.

Incorporation of Furan Moiety: : Reacting furfuryl bromide with a suitable nucleophile to introduce the furan ring.

Coupling Reactions: : Employing coupling reactions, such as amidation, to link the 3,4-dihydroisoquinoline segment with the furan ring through an ethyl bridge.

Oxalamide Formation: : Finally, the reaction of the amine groups with oxalyl chloride or oxalic acid derivatives to form the oxalamide structure.

Industrial Production Methods: On an industrial scale, the synthesis may involve flow chemistry techniques to enhance efficiency and yield. Employing robust catalysts and optimizing reaction conditions for each step ensures large-scale reproducibility and purity of the final product.

Types of Reactions

Oxidation: : It undergoes oxidation reactions, particularly at the dihydroisoquinoline and furan moieties, often using reagents like potassium permanganate or chromium trioxide.

Reduction: : The compound can undergo reduction, typically at the oxalamide linkages, using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: : The aromatic rings present (phenyl and furan) can undergo electrophilic or nucleophilic substitution reactions under suitable conditions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromium trioxide, and other strong oxidants.

Reduction: : Hydrogen gas with Pd/C or other hydrogenation catalysts.

Substitution: : Varies with the target; for electrophilic substitution, reagents like halogens with Lewis acids, for nucleophilic substitution, using suitable nucleophiles under basic conditions.

Major Products

Oxidation: : Introduction of hydroxyl or carbonyl functionalities.

Reduction: : Amino or hydroxy derivatives.

Substitution: : Varied products depending on the substituents introduced.

Scientific Research Applications

Chemistry: N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide serves as an intermediate in complex organic syntheses, aiding the development of novel compounds with potentially useful properties.

Biology: In biological research, the compound’s interactions with enzymes and receptors are explored, providing insights into biological pathways and mechanisms.

Medicine: Potential therapeutic applications are being investigated, particularly in targeting specific proteins or pathways involved in diseases such as cancer or neurological disorders.

Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including as a catalyst precursor or in materials science for the development of new materials with specific properties.

Mechanism of Action

The compound’s mechanism of action in biological systems often involves binding to specific molecular targets, such as enzymes or receptors, influencing their activity. The pathways affected can vary, but generally include signaling pathways relevant to the compound’s therapeutic targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Similar Compounds

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-phenylethyl oxalamide

N1-(2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)oxalamide

Uniqueness: What sets N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide apart is the combination of its structural elements, which confer a unique set of chemical properties and reactivities. This structural uniqueness is crucial for its specific interactions in biological and industrial contexts.

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound known for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxalamide class, characterized by the presence of an oxalamide functional group. Its molecular formula is with a molecular weight of approximately 434.45 g/mol. The structural features include:

- Dihydroisoquinoline moiety : This heterocyclic structure is often associated with various biological activities.

- Furan ring : Known for its ability to participate in diverse chemical reactions.

- Phenylethyl group : This aromatic component contributes to the compound's lipophilicity and potential interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit:

- Antitumor Activity : Some studies suggest that derivatives of this compound can inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Inhibition of Enzymatic Activity : The compound may act as a selective inhibitor for certain enzymes, which could be beneficial in treating diseases such as cancer or inflammatory disorders.

In Vitro and In Vivo Studies

Several studies have evaluated the biological activity of similar oxalamides:

- Anticancer Studies : In vitro assays demonstrated that compounds with similar structures exhibited cytotoxicity against various cancer cell lines. For example, a related compound showed IC50 values below 100 nM against specific tumor types, indicating potent antitumor properties .

- Selectivity and Efficacy : Research has highlighted the selectivity of these compounds towards specific biological targets, such as kinases involved in cancer progression. For instance, imidazopyridine derivatives have been shown to selectively inhibit Polo-like kinases (PLK), which play critical roles in cell division .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for compounds in this class, which could enhance their therapeutic potential .

Case Study 1: Antitumor Efficacy

A study focused on a related oxalamide demonstrated significant antitumor efficacy in xenograft models. The compound inhibited tumor growth by inducing apoptosis in cancer cells and showed minimal toxicity to normal cells .

Case Study 2: Enzyme Inhibition

Another study assessed the inhibitory effects of similar compounds on specific enzymes linked to inflammation and cancer progression. The results indicated that these compounds could effectively inhibit enzyme activity at low concentrations, suggesting their potential as therapeutic agents .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C23H22N4O5 |

| Molecular Weight | 434.45 g/mol |

| Biological Activity | Antitumor, Enzyme Inhibition |

| IC50 (Antitumor) | <100 nM |

| Selectivity | High for specific kinases |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues and Functional Groups

Key structural analogs and their distinguishing features are summarized below:

Pharmacokinetic and Toxicity Profiles

- Metabolism : S336 and S5456 undergo hepatic metabolism with low bioaccumulation risks, attributed to their methoxy and pyridyl groups enhancing hydrophilicity . The target compound ’s lipophilic 1-phenylethyl group may slow clearance, increasing half-life.

- Regulatory Status: S336 and S5456 are globally approved as flavoring agents .

Q & A

Q. Intermediate Preparation :

- Synthesize 3,4-dihydroisoquinoline via Bischler-Napieralski cyclization.

- Prepare 2-(furan-2-yl)ethylamine via reductive amination of furfural.

Q. Oxalamide Coupling :

Q. Purification :

- Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization (EtOAc/hexane) to achieve >95% purity.

- Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and ¹H/¹³C NMR .

Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?

- Answer :

- pH Stability : Perform accelerated degradation studies in buffers (pH 1–10) at 37°C. Monitor via UV-Vis (λ = 250–300 nm) and LC-MS to identify hydrolysis products (e.g., cleavage of the oxalamide bond in acidic conditions) .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store lyophilized samples at -20°C under argon to prevent oxidation .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity (e.g., variable IC₅₀ values in enzyme assays) be resolved?

- Answer : Contradictions may arise from:

- Assay Conditions : Differences in buffer ionic strength, DMSO concentration (>1% can denature proteins), or reducing agents (e.g., DTT) affecting redox-sensitive moieties. Standardize protocols using validated kits (e.g., Kinase-Glo® for kinase assays) .

- Epimerization : Check for chiral integrity via chiral HPLC (e.g., Chiralpak IA column). If racemization occurs during synthesis, revise coupling conditions to use non-polar solvents (e.g., THF) and lower temperatures .

- Target Selectivity : Perform counter-screens against related enzymes (e.g., kinase panel profiling) to rule off-target effects. Use SPR or ITC to quantify binding kinetics .

Q. What computational methods are suitable for predicting the compound’s binding modes to biological targets (e.g., kinases or GPCRs)?

- Answer :

- Molecular Docking : Use AutoDock Vina or Glide with crystal structures (PDB) of target proteins. Focus on the oxalamide’s hydrogen-bonding capacity and furan’s π-orbital interactions.

- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Pay attention to dihydroisoquinoline’s hydrophobic packing in receptor pockets.

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with experimental IC₅₀ data from analogs .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency and pharmacokinetics?

- Answer :

- Substitution Patterns : Synthesize derivatives with:

- Halogenated phenyl groups (e.g., 4-F, 3-Cl) to enhance metabolic stability.

- Bulky substituents on the dihydroisoquinoline (e.g., methyl, CF₃) to improve target selectivity.

- In Vivo Profiling : Assess oral bioavailability in rodent models (Cmax, Tmax via LC-MS/MS). Modify the phenylethyl group with PEG linkers to enhance solubility if needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.